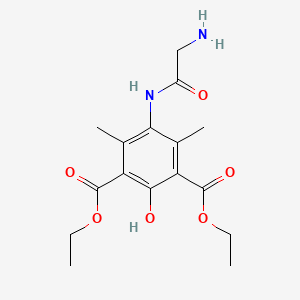
Adhiad
Description
Adhiad is a complex organic compound with a unique structure that includes amino, acetamido, dimethyl, hydroxy, and ester functional groups
Propriétés
Numéro CAS |
88526-45-8 |
|---|---|
Formule moléculaire |
C16H22N2O6 |
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
diethyl 5-[(2-aminoacetyl)amino]-2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-15(21)11-8(3)13(18-10(19)7-17)9(4)12(14(11)20)16(22)24-6-2/h20H,5-7,17H2,1-4H3,(H,18,19) |
Clé InChI |
IPDYMMUCWKUXKM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C(=C1O)C(=O)OCC)C)NC(=O)CN)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C(=C1O)C(=O)OCC)C)NC(=O)CN)C |
Autres numéros CAS |
88526-45-8 |
Synonymes |
5-aminoacetamido-4,6-dimethyl-2-hydroxyisophthalic acid diethyl ester ADHIAD |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adhiad typically involves multi-step organic reactions. The process begins with the preparation of the core isophthalic acid structure, followed by the introduction of amino, acetamido, and ester groups through a series of substitution and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Adhiad can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while hydrolysis of the ester groups will produce carboxylic acids.
Applications De Recherche Scientifique
Adhiad has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Adhiad involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the amino and acetamido groups may form hydrogen bonds with protein active sites, influencing enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isophthalic acid derivatives with varying functional groups, such as:
- 5-Amino-4,6-dimethyl-2-hydroxyisophthalic acid
- 5-Acetamido-4,6-dimethyl-2-hydroxyisophthalic acid
- 4,6-Dimethyl-2-hydroxyisophthalic acid diethyl ester
Uniqueness
Adhiad is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


